molecular formula C11H18O2 B6267966 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 54431-94-6

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6267966
CAS No.: 54431-94-6
M. Wt: 182.26 g/mol
InChI Key: JGPAXIYWGDNBCI-UHFFFAOYSA-N
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Description

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is a monoterpene derivative. Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. This compound is characterized by a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid typically involves the oxidation of 1-methyl-4-(propan-2-yl)cyclohex-3-en-1-ol. This process can be achieved using oxidizing agents such as acidic potassium permanganate (KMnO4) or other suitable oxidants that can convert alcohols to carboxylic acids under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents, followed by purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol to carboxylic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Acidic potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: this compound.

    Reduction: 1-methyl-4-(propan-2-yl)cyclohex-3-en-1-ol or 1-methyl-4-(propan-2-yl)cyclohex-3-en-1-al.

    Substitution: Various substituted cyclohexene derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing their function and activity. The cyclohexene ring and its substituents can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

54431-94-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-methyl-4-propan-2-ylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-8(2)9-4-6-11(3,7-5-9)10(12)13/h4,8H,5-7H2,1-3H3,(H,12,13)

InChI Key

JGPAXIYWGDNBCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(CC1)(C)C(=O)O

Purity

95

Origin of Product

United States

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